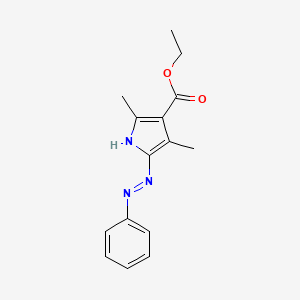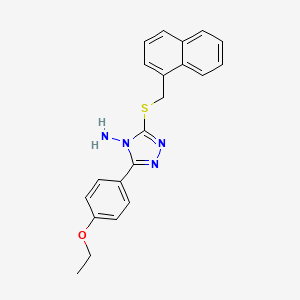
ethyl 3,5-dimethyl-2-(phenylhydrazono)-2H-pyrrole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,5-dimethyl-2-(phenylhydrazono)-2H-pyrrole-4-carboxylate is an organic compound with a complex structure that includes a pyrrole ring substituted with ethyl, methyl, and phenylhydrazono groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,5-dimethyl-2-(phenylhydrazono)-2H-pyrrole-4-carboxylate typically involves the reaction of ethyl 3,5-dimethyl-2H-pyrrole-4-carboxylate with phenylhydrazine. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst, such as methanesulfonic acid, in a suitable solvent like methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3,5-dimethyl-2-(phenylhydrazono)-2H-pyrrole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenylhydrazono group to an amine group.
Substitution: The compound can participate in substitution reactions, where one of the substituents on the pyrrole ring is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 3,5-dimethyl-2-(phenylhydrazono)-2H-pyrrole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the study of biochemical pathways.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethyl 3,5-dimethyl-2-(phenylhydrazono)-2H-pyrrole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylhydrazono group can form hydrogen bonds or other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3,5-dimethyl-2H-pyrrole-4-carboxylate: Lacks the phenylhydrazono group, making it less reactive in certain chemical reactions.
Phenylhydrazine derivatives: These compounds share the phenylhydrazono group but differ in the rest of their structure, leading to different reactivity and applications.
Uniqueness
Ethyl 3,5-dimethyl-2-(phenylhydrazono)-2H-pyrrole-4-carboxylate is unique due to the combination of its pyrrole ring and phenylhydrazono group. This structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research .
Eigenschaften
Molekularformel |
C15H17N3O2 |
|---|---|
Molekulargewicht |
271.31 g/mol |
IUPAC-Name |
ethyl 2,4-dimethyl-5-phenyldiazenyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C15H17N3O2/c1-4-20-15(19)13-10(2)14(16-11(13)3)18-17-12-8-6-5-7-9-12/h5-9,16H,4H2,1-3H3 |
InChI-Schlüssel |
NSYVELCZFDTSSE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(NC(=C1C)N=NC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methanolate](/img/structure/B12154614.png)
![2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12154626.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B12154629.png)
![2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N'-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12154639.png)
![(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12154647.png)

![4-bromo-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12154664.png)
![2-{4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B12154672.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12154674.png)
![3-[(3-Bromophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole](/img/structure/B12154681.png)

![N-(2-chloro-4,6-dimethylphenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12154686.png)

